
2,6-Dichloro-N-methyl-4-pyridinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-dichloropyridin-4-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring, and a methylamine group attached to the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloropyridin-4-yl)methylamine typically involves the starting material 2,6-dichloropyridine. One common method includes the following steps :
Oxidation: 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The N-oxide derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form an amino group.
Nucleophilic Displacement: The amino group undergoes nucleophilic displacement to yield the final product.
Industrial Production Methods
In industrial settings, the production of (2,6-dichloropyridin-4-yl)methylamine may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions
(2,6-dichloropyridin-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and trifluoroacetic anhydride are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrogen gas and palladium catalysts.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxide derivatives, while reduction reactions produce amino derivatives.
科学的研究の応用
(2,6-dichloropyridin-4-yl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as high energy density materials.
作用機序
The mechanism of action of (2,6-dichloropyridin-4-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
類似化合物との比較
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of (2,6-dichloropyridin-4-yl)methylamine.
4-Amino-2,6-dichloropyridine: Another derivative with similar structural features.
2,4-Dichloro-6-methylpyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2,6-dichloropyridin-4-yl)methylamine is unique due to its specific substitution pattern and the presence of a methylamine group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-4-5-2-6(8)11-7(9)3-5/h2-3,10H,4H2,1H3 |
InChIキー |
STETVQDKKQCDDL-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=NC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





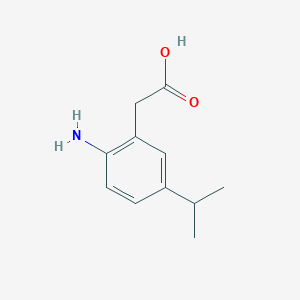
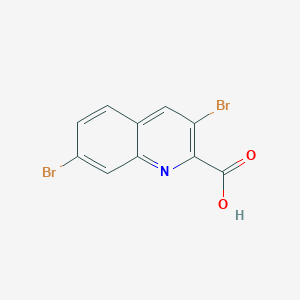
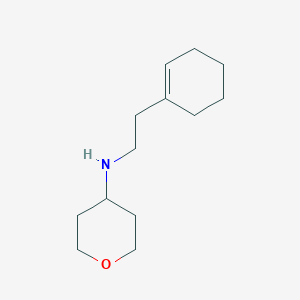
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

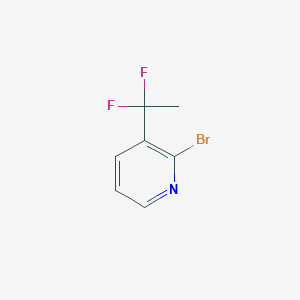
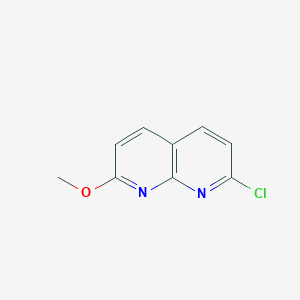
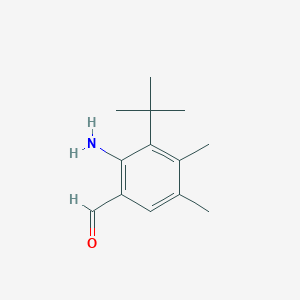
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)

![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
